Hexyl 2-methoxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

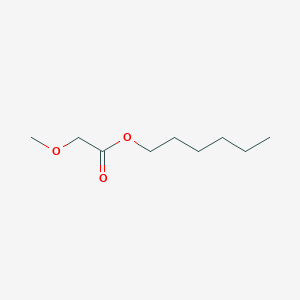

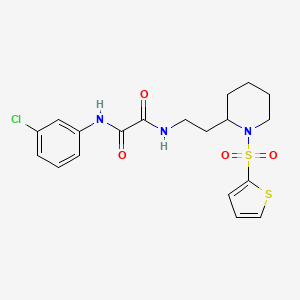

Hexyl 2-methoxyacetate is a chemical compound with the molecular formula C9H18O3 . It is also known by other names such as Acetic acid, 2-methoxy-, hexyl ester .

Molecular Structure Analysis

Hexyl 2-methoxyacetate has a molecular weight of 174.24 . It contains a total of 29 bonds: 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

Hexyl 2-methoxyacetate has a density of 0.9±0.1 g/cm3 and a boiling point of 230.2±13.0 °C at 760 mmHg . Its vapour pressure is 0.1±0.5 mmHg at 25°C . The compound has a molar refractivity of 47.3±0.3 cm3 and a molar volume of 186.9±3.0 cm3 .Aplicaciones Científicas De Investigación

Enzymatic Kinetic Resolution

Hexyl 2-methoxyacetate plays a role in the enzymatic kinetic resolution of certain compounds. For instance, Novozyme435 facilitated the kinetic resolution of 2-heptylamine using methyl methoxyacetate as an acyl donor. This process includes various influencing factors such as hydrogen bonding effect, solvent effect, and temperature, and it achieved high conversion and optical purity of (R)-2-heptylamine (Sun et al., 2010).

Physiologically Based Pharmacokinetic Models

Hexyl 2-methoxyacetate is relevant in developing physiologically based pharmacokinetic (PBPK) models. These models describe the disposition of 2-methoxyacetic acid (2-MAA; derived from oxidation of ethylene glycol ether, 2-methoxyethanol) in pregnant rodents and are used in prenatal toxicity risk assessments, refining dose calculations and reducing uncertainty factors (Welsch et al., 1995).

Urinary Metabolites Characterization

In the study of 2-methoxyethanol (2-ME) toxicity, the urinary metabolites of 2-ME were investigated, including the role of 2-methoxyacetic acid (2-MAA). The study used 13C NMR spectroscopy to detect and assign metabolites in urine following administration of [1,2,methoxy-13C]-2-ME. This research helps in understanding the further metabolism of 2-MAA, which is crucial for comprehending the mechanisms behind 2-ME's adverse effects (Sumner et al., 1992).

Hexyl Acetate Synthesis

Hexyl acetate, a compound related to hexyl 2-methoxyacetate, was synthesized using immobilized lipase from Mucor miehei in a study. The research employed response surface methodology to optimize the synthesis conditions, thereby improving its production for use in the food industry (Shieh & Chang, 2001).

Ionic Liquids Synthesis

Hexyl 2-methoxyacetate is also relevant in the synthesis of specific ionic liquids. A study synthesized alkyl(cyclohexyl)dimethylammonium bromides, formates, acetates, and 2-methoxyacetates, assessing their ability to dissolve cellulose. This research highlights the potential applications of these compounds in various industries (Pernak et al., 2012).

Occupational Exposure Protection

In an occupational setting, the effectiveness of gloves in protecting against exposure to 2-methoxyethanol, which metabolizes to 2-methoxyacetic acid, was evaluated. This study is vital for understanding and improving worker safety in environments where hexyl 2-methoxyacetate might be present (Chang et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

hexyl 2-methoxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-3-4-5-6-7-12-9(10)8-11-2/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGFFKKLJRHCMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexyl 2-methoxyacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-2-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2569565.png)

![2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569567.png)

![N-[(2-Bromophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2569568.png)

![5-bromo-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide](/img/structure/B2569570.png)

![N-benzyl-3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2569571.png)

![N-(3,3-diphenylpropyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2569580.png)

![2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569582.png)

![2,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2569586.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2569587.png)